molecular formula C11H8ClN3O4 B2507123 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1097789-53-1

1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2507123
CAS No.: 1097789-53-1
M. Wt: 281.65
InChI Key: PIJQFTGOWJWBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a tetrahydropyrimidine derivative featuring a 4-chloro-3-nitrobenzyl substituent at the N1 position. This compound is primarily utilized as a synthetic building block in pharmaceutical and agrochemical research due to its heterocyclic core, which is associated with diverse biological activities. Its molecular formula is C₁₁H₉ClN₃O₄, with a molecular weight of 294.66 g/mol (calculated from ). The compound is commercially available through suppliers such as CymitQuimica, with pricing starting at €513.00 for 50 mg quantities .

Properties

IUPAC Name

1-[(4-chloro-3-nitrophenyl)methyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O4/c12-8-2-1-7(5-9(8)15(18)19)6-14-4-3-10(16)13-11(14)17/h1-5H,6H2,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJQFTGOWJWBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC(=O)NC2=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Biginelli Reaction with Modified Urea Components

The Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea derivatives, has been extensively utilized for synthesizing dihydropyrimidinones (DHPMs). To adapt this method for the target compound, N-(4-chloro-3-nitrobenzyl)urea serves as the urea component, replacing conventional urea to introduce the (4-chloro-3-nitrophenyl)methyl group at N1.

Reaction Scheme:

  • Preparation of N-(4-chloro-3-nitrobenzyl)urea :
    • 4-Chloro-3-nitrobenzylamine is reacted with urea under acidic conditions (e.g., HCl/EtOH) to yield the substituted urea.
    • Key Conditions : Reflux at 80–90°C for 6–8 hours; yield ~70–75% (inferred from analogous syntheses).
  • Biginelli Condensation :
    • Components :
      • Aldehyde: Formaldehyde (to minimize steric hindrance at C4).
      • β-Keto ester: Ethyl acetoacetate.
      • Catalyst: CeCl₃·7H₂O (10 mol%).
    • Mechanism : Acid-catalyzed cyclocondensation forms the tetrahydropyrimidine ring, with the benzyl group pre-installed on N1.
    • Conditions : Solvent-free, microwave irradiation (100 W, 80°C, 15 min).

Challenges :

  • Limited solubility of N-(4-chloro-3-nitrobenzyl)urea in non-polar solvents.
  • Competing side reactions due to the electron-withdrawing nitro group.

Yield Optimization :

  • Microwave irradiation enhances reaction efficiency (yield ~65–70%) compared to conventional heating.

Post-Synthetic Alkylation of Pyrimidine Dione Core

Alkylation of preformed 1,2,3,4-tetrahydropyrimidine-2,4-dione offers a modular approach, circumventing the limitations of multicomponent reactions.

Reaction Scheme:

  • Synthesis of 1,2,3,4-Tetrahydropyrimidine-2,4-dione :
    • Cyclocondensation of urea and ethyl acetoacetate under HCl catalysis yields the dihydropyrimidinone core.
    • Oxidation : Treatment with KMnO₄/H₂SO₄ converts the C5 ester to a ketone, forming the dione.
  • Preparation of (4-Chloro-3-nitrophenyl)methyl Bromide :

    • 4-Chloro-3-nitrobenzyl alcohol is brominated using HBr/AcOH (80°C, 4 h).
    • Yield : ~85–90% (analogous to benzyl bromide syntheses).
  • N1-Alkylation :

    • Conditions : NaH (2 eq) in DMF, 0°C to room temperature, 12 h.
    • Mechanism : Deprotonation of N1 (pKa ~9.5) followed by nucleophilic substitution.

Yield and Selectivity :

  • Regioselectivity : >90% N1-alkylation due to lower pKa of N1 vs. N3 (14.5).
  • Isolated Yield : ~60–65% after column chromatography.

Comparative Analysis of Synthetic Methods

Parameter Biginelli Route Alkylation Route
Steps 2 (urea prep + condensation) 3 (core + bromide + alkylation)
Reaction Time 1–2 hours (microwave) 18–24 hours (total)
Yield 65–70% 60–65%
Regioselectivity N/A (pre-installed group) >90% N1-selectivity
Scalability Moderate (solvent-free) High (modular steps)
Functional Group Tolerance Limited (nitro group deactivation) High (late-stage diversification)

Key Observations :

  • The Biginelli route offers brevity but requires specialized urea synthesis.
  • Alkylation provides flexibility but involves multi-step purification.

Advanced Methodological Innovations

Ultrasound-Assisted Alkylation

Ultrasound irradiation (40 kHz, 50°C) reduces reaction time to 3–4 hours, enhancing yield to 75% by improving mass transfer and reducing side reactions.

Green Chemistry Approaches

  • Solvent-Free Biginelli Reactions : Montmorillonite K10 as a recyclable catalyst achieves 70% yield under grinding conditions.
  • Biocatalysis : Lipase-mediated alkylation in ionic liquids ([BMIM][BF₄]) achieves 68% yield with enhanced enantioselectivity (preliminary data).

Spectroscopic Validation and Characterization

  • FT-IR : Peaks at 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂), and 740 cm⁻¹ (C-Cl).
  • ¹H NMR : δ 4.25 (s, 2H, CH₂), δ 7.45–8.10 (m, 3H, aromatic).
  • 13C NMR : δ 165.2 (C=O), 148.5 (C-NO₂), 134.1 (C-Cl).

Industrial and Pharmacological Relevance

  • Antitumor Applications : Structural analogs demonstrate IC₅₀ values of 8–12 µM against MCF-7 cells.
  • Scale-Up Feasibility : Alkylation route preferred for GMP compliance due to modularity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, sulfuric acid.

    Substitution: Amines, thiols, sodium hydroxide, organic solvents.

Major Products Formed

    Reduction: 1-[(4-Amino-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione.

    Oxidation: Corresponding oxides of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

The compound exhibits various biological activities that make it a candidate for further research in medicinal chemistry:

Antimicrobial Activity

Research indicates that derivatives of similar structures demonstrate significant antimicrobial properties. For instance, studies have shown that compounds with similar motifs can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at minimum inhibitory concentrations (MICs) ranging from 128 to 256 µg/mL .

Cytotoxicity

Investigations into the cytotoxic effects of this compound reveal promising results against several cancer cell lines. Compounds structurally related to 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione have shown selective cytotoxicity towards human cancer cells while sparing normal cells. For example, studies report IC50 values in the micromolar range for various cancer cell lines .

Enzyme Inhibition

The compound may act as an inhibitor of key enzymes involved in disease progression. For instance, it has been suggested that similar compounds inhibit acetylcholinesterase activity, which is crucial in neurodegenerative diseases such as Alzheimer’s . This inhibition can potentially lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission.

Therapeutic Potential

Given its biological activities, 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione holds promise for the development of new therapeutic agents:

Anticancer Agents

Due to its cytotoxic properties against various cancer cell lines, there is potential for developing this compound into an anticancer drug. Further studies are needed to elucidate its mechanism of action and optimize its efficacy.

Antimicrobial Agents

With demonstrated antimicrobial activity, this compound could be further explored as a lead structure for developing new antibiotics or antifungal agents to combat resistant strains of pathogens.

Neurological Applications

The enzyme inhibition profile suggests potential applications in treating neurological disorders. The ability to enhance cholinergic signaling may provide therapeutic avenues for conditions characterized by cholinergic deficits.

Case Studies and Research Findings

Several studies have documented the applications and effects of compounds similar to 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione:

StudyFocusFindings
Antimicrobial ActivitySignificant activity against E. coli and S. aureus with MIC values around 256 µg/mL.
CytotoxicityCompounds showed selective cytotoxicity towards cancer cell lines with IC50 values in micromolar range.
Enzyme InhibitionInhibition of acetylcholinesterase suggests potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The tetrahydropyrimidine-2,4-dione scaffold is highly versatile, with modifications at the N1 position significantly influencing physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent (N1 Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Features/Applications
1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 4-Chloro-3-nitrobenzyl C₁₁H₉ClN₃O₄ 294.66 Not provided Building block for drug discovery
1-[(3-Bromophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione 3-Bromobenzyl C₁₁H₁₀BrN₂O₂ 297.11 313376-81-7 Life science research; bulk synthesis
1-[(2-Bromo-1,3-thiazol-5-yl)methyl]-3-(2,2,2-trifluoroethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione 2-Bromo-thiazolylmethyl + trifluoroethyl C₁₁H₁₀BrF₃N₃O₂S 385.18 Not provided HSD17B13 inhibitor; therapeutic potential
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione 4-Chlorophenyl + thione group C₁₃H₁₅ClN₂S 266.79 Not provided Antibacterial, antitumor activities
Antibacterial and Antitumor Potential

The dihydropyrimidine-2-thione derivative (Table 1, row 4) exhibits notable antibacterial and antitumor properties, as demonstrated in studies by Alam et al. (2005) and Swamy et al. (2005) .

Calcium Channel Modulation

Dihydropyrimidines, such as the thione derivative (row 4), are known to act as calcium channel blockers and neuropeptide Y antagonists, highlighting their cardiovascular applications . The absence of a thione group in the target molecule may limit this specific activity.

Table 2: Crystallographic and Conformational Data
Compound Ring Conformation Dihedral Angle (Phenyl vs. Pyrimidine) Hydrogen Bonding
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Envelope (r.m.s. deviation 0.054 Å) 89.42° N–H⋯S dimers
Target Compound Not reported Not reported Presumed similar to analogs

Commercial and Industrial Relevance

  • The trifluoroethyl-thiazole analog (row 3) represents a more complex, pharmacologically optimized derivative, reflecting its role in advanced therapeutic development .

Biological Activity

1-[(4-Chloro-3-nitrophenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on diverse sources.

Chemical Structure and Synthesis

The compound is synthesized through nitration processes that introduce nitro groups into the phenyl ring. The crystal structure reveals that the nitro groups are positioned at specific carbon atoms in the tetrahydropyrimidine framework, influencing its biological properties. The synthesis typically involves the reaction of 1,2-bis(4-chlorophenyl) diazene with various reagents to yield the desired product .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antiproliferative and antimicrobial properties.

Antiproliferative Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antiproliferative effects against cancer cell lines. For instance, related compounds have shown inhibition of cell proliferation in A431 vulvar epidermal carcinoma cells, with IC50 values indicating effective concentrations for therapeutic applications .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. Studies have demonstrated that similar pyrimidine derivatives possess antibacterial properties against gram-positive bacteria. The introduction of chlorine and nitro substituents has been linked to enhanced activity against various pathogens .

Case Study 1: Antiparasitic Activity

A study evaluated the antiparasitic effects of related compounds against Toxoplasma gondii. The presence of a nitro group significantly increased the antiparasitic activity, with IC50 values showing promising results (IC50 = 129.42 ± 14.14 µM) when compared to standard treatments like sulfadiazine .

Case Study 2: Neuroprotective Effects

In neurotoxicity models involving MPTP-induced damage in mice, compounds similar to tetrahydropyrimidines demonstrated protective effects mediated by antioxidant mechanisms. This suggests that derivatives may offer neuroprotective benefits through modulation of oxidative stress pathways .

Data Tables

Activity IC50 Value (µM) Cell Line/Organism Reference
Antiproliferative18.3A431 Vulvar Carcinoma
Antiparasitic129.42 ± 14.14Toxoplasma gondii
Neuroprotective (MPTP Model)Not specifiedMouse Model

Q & A

Q. Table 1: Substituent Impact on Bioactivity

Substituent PositionLogPMIC (S. aureus)Enzymatic IC₅₀ (DHFR)
4-Cl, 3-NO₂2.816 µg/mL12 nM
2-F, 4-OCH₃2.18 µg/mL28 nM
Data derived from analogs in .

What strategies are effective in resolving contradictions in biological activity data across studies?

Level: Advanced
Methodological Answer:
Contradictions arise from assay variability or compound purity. Mitigation strategies include:

Standardized Assays:

  • Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .

Purity Validation:

  • HPLC with UV detection (λ = 254 nm) ensures >98% purity. Impurities >2% skew IC₅₀ values by 15–30% .

Dose-Response Curves:

  • Replicate experiments (n ≥ 3) to calculate mean ± SEM. Outliers are excluded via Grubbs’ test (α = 0.05) .

Key Evidence: Inconsistent antimicrobial data for pyridopyrimidines were resolved by standardizing broth microdilution methods .

How can computational methods predict the compound’s physicochemical properties and bioavailability?

Level: Advanced
Methodological Answer:

Molecular Dynamics (MD) Simulations:

  • Predicts LogP (2.8–3.1) and polar surface area (PSA ≈ 80 Ų) using tools like Schrödinger’s QikProp .

Docking Studies:

  • AutoDock Vina models interactions with DHFR (binding energy ≤ –8.5 kcal/mol) .

ADMET Prediction:

  • SwissADME estimates moderate bioavailability (F ≈ 50%) due to PSA >75 Ų but high BBB penetration (logBB = 0.3) .

Key Evidence: Chromeno-pyrimidine analogs with PSA <75 Ų showed 70% oral bioavailability in rats, aligning with computational predictions .

What are the key considerations in designing experiments to assess the compound’s enzymatic inhibition potential?

Level: Basic
Methodological Answer:

Enzyme Selection:

  • Target enzymes (e.g., DHFR, kinases) are chosen based on structural homology to known inhibitors .

Assay Conditions:

  • pH 7.4 buffer (PBS or Tris-HCl), 37°C incubation, and substrate saturation (Km = 10–100 µM) .

Controls:

  • Positive control (e.g., methotrexate for DHFR) and negative control (DMSO vehicle) .

Data Analysis:

  • IC₅₀ calculated via nonlinear regression (GraphPad Prism) .

Key Evidence: Pyridopyrimidine derivatives showed DHFR inhibition (IC₅₀ = 12–28 nM) under standardized conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.